molecular formula C22H18F6N6O B10949140 1'-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole CAS No. 1005632-07-4

1'-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole

Cat. No.: B10949140
CAS No.: 1005632-07-4
M. Wt: 496.4 g/mol
InChI Key: VDFWDUSMVILBAY-UHFFFAOYSA-N
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Description

1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole is a complex organic compound that features a unique structure combining pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethylating agents, trifluoromethylating agents, and methoxyphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could be explored for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl groups and methoxyphenyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole stands out due to its combination of pyrazole and pyrimidine rings, along with the presence of trifluoromethyl groups

Properties

CAS No.

1005632-07-4

Molecular Formula

C22H18F6N6O

Molecular Weight

496.4 g/mol

IUPAC Name

2-[3-(1-ethyl-3-methylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C22H18F6N6O/c1-4-33-11-15(12(2)31-33)17-10-19(22(26,27)28)34(32-17)20-29-16(9-18(30-20)21(23,24)25)13-6-5-7-14(8-13)35-3/h5-11H,4H2,1-3H3

InChI Key

VDFWDUSMVILBAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC

Origin of Product

United States

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